Canventol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150956-50-6 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3 |
InChI Key |
CYOJESZRZNCQEV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
Canonical SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
Synonyms |
2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol canventol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Canventol
Total Synthesis Strategies for Canventol (B64415)
This compound (2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol) is a substituted cyclohexenol, indicating a complex synthetic pathway for its complete construction. While specific, detailed total synthesis strategies for this compound itself are not extensively detailed in readily available public scientific abstracts, its classification as a synthetic compound implies established laboratory procedures for its preparation. noaa.govresearchgate.net The development of this compound was driven by the need for a synthetic counterpart to natural compounds like sarcophytol A, suggesting that its synthesis would involve methodologies capable of forming its cyclohexene (B86901) ring system and incorporating the isopropyl and isopropylidene moieties. noaa.govresearchgate.net
Given this compound's structure, its synthesis would typically involve a multi-step organic synthesis approach. General organic synthesis often employs various reaction pathways and reagents to build complex molecules. These can include carbon-carbon bond-forming reactions, functional group interconversions, and the introduction of unsaturation. Common reagents in such syntheses might include Grignard reagents for carbon-carbon bond formation, various oxidizing and reducing agents for functional group transformations, and catalysts to facilitate specific reactions. thieme-connect.de The precise sequence and specific reagents for this compound's total synthesis would depend on the chosen synthetic route, often aiming for efficiency and selectivity.
The presence of a chiral center at the hydroxyl-bearing carbon in this compound (C1) and potential for cis/trans isomerism around the double bonds suggests that stereoselective approaches would be crucial for synthesizing specific enantiomers or diastereomers if desired. In organic synthesis, stereoselective methods are employed to control the formation of new stereocenters or the geometry of double bonds. These can involve chiral auxiliaries, asymmetric catalysis, or reactions that inherently proceed with high stereoselectivity (e.g., certain Diels-Alder reactions or reductions). thieme-connect.de While specific stereoselective syntheses for this compound are not detailed in the provided search results, the broader field of organic chemistry utilizes a wide array of such techniques to achieve desired stereochemical outcomes in complex molecules.
Design and Preparation of this compound Synthetic Analogs
The exploration of this compound's biological activity has led to the design and preparation of numerous synthetic analogs. nih.govresearchgate.net This analog research aims to understand structure-activity relationships and potentially develop compounds with improved properties.
The generation of this compound analogs typically involves systematic chemical modifications of the parent compound or its synthetic precursors. Researchers have synthesized at least 10 new this compound analogs to investigate their potencies. nih.govresearchgate.net These methodologies often involve:
Structural Simplification or Elaboration: Modifying the existing carbon skeleton by adding or removing functional groups or carbon atoms.
Ring Modifications: Altering the size or saturation of the cyclohexene ring, or introducing other ring systems.
Side Chain Variations: Changing the nature of the isopropyl or isopropylidene groups, or adding new substituents to these chains.
One documented example of analog generation involves the derivation of a small molecule designated S9a, which was created by replacing the isopropylidene group of this compound with a phenyl ring. sci-hub.se This specific modification highlights a strategy of substituting existing moieties to explore new chemical spaces and their impact on activity.
Targeted structural modifications in this compound analog research are guided by the goal of understanding how specific changes in the molecule's architecture influence its properties. For instance, the study of this compound analogs examined their effects on mevalonate (B85504) metabolism and protein isoprenylation. nih.govresearchgate.net This suggests that modifications might be targeted at:
Hydroxyl Group: Altering the reactivity or steric hindrance around the hydroxyl group, perhaps through esterification or etherification.
Double Bonds: Modifying the position or number of double bonds, or their stereochemistry, which can impact molecular rigidity and electronic distribution.
Alkyl/Alkenyl Substituents: Varying the size, branching, or saturation of the isopropyl and isopropylidene groups to explore steric and electronic effects.
The study of 10 newly synthesized this compound analogs revealed a wide range of "inhibition of protein isoprenylation index" (IPI index) values, with some analogs (e.g., S3 and S9) showing effects similar to or stronger than this compound, while others (C44, C46, C47) showed slightly less inhibition. nih.gov This indicates that systematic structural modifications yield diverse chemical and, by extension, biological profiles.
Table 1: Examples of this compound Analog Modifications and Observed Trends
| Analog Designation | Structural Modification (Example) | Relative Potency (IPI Index Trend) | Reference |
| S9a | Isopropylidene group replaced by a phenyl ring | Potent, similar to or stronger than this compound | sci-hub.se |
| S3, S9 | (Specific modifications not detailed in snippets) | Similar to or stronger than this compound | nih.gov |
| C44, C46, C47 | (Specific modifications not detailed in snippets) | Slightly less than this compound | nih.gov |
Advanced Chemical Derivatization Techniques in this compound Studies
Chemical derivatization involves chemically modifying a compound to enhance its detectability, separation, or stability, particularly in analytical chemistry. numberanalytics.com While specific "advanced" derivatization techniques applied solely to this compound studies are not explicitly detailed in the provided search results, general advanced derivatization methods are widely used in chemical research to facilitate analysis and characterization. These techniques are crucial for compounds that may be non-volatile, polar, or thermally labile, making them more amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). nih.govjfda-online.com
Common derivatization strategies include:
Silylation: Replacing active hydrogens (e.g., on hydroxyl groups) with silyl (B83357) groups to increase volatility for GC analysis. researchgate.net
Acylation: Introducing acyl groups (e.g., from acid chlorides or anhydrides) to hydroxyl or amino groups, often to improve chromatographic behavior or introduce chromophores/fluorophores. researchgate.net
Alkylation: Adding alkyl groups to improve volatility or stability.
Introduction of Ionizable Moieties: Attaching groups that enhance ionization efficiency for mass spectrometry detection. researchgate.net
Fluorescent Derivatization: Incorporating fluorophores to enable sensitive detection by fluorescence. researchgate.net
These techniques are broadly applicable to compounds with functional groups like alcohols, phenols, and amines, which are present in this compound. researchgate.net The choice of derivatization method depends on the specific analytical need and the properties of the compound being analyzed. numberanalytics.com
Strategies for Functional Group Modification for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how modifications to a molecule's chemical structure influence its biological activity. wikipedia.orgwikidata.orgwikidata.orgnih.gov For this compound, SAR investigations have focused on synthesizing analogs to probe the structural features critical for its anti-tumor promoting activity, particularly its effect on mevalonate metabolism and protein isoprenylation. wikipedia.orgfishersci.ca
Researchers have synthesized a series of this compound analogs to evaluate their potencies. wikipedia.orgfishersci.ca These studies utilized an "inhibition of protein isoprenylation index" (IPI index) as a biomarker to quantify the analogs' effects on mevalonate metabolism and protein isoprenylation in cells. wikipedia.orgfishersci.ca An increase in the IPI index indicates stronger inhibition of protein isoprenylation, which correlates with enhanced tumor promotion inhibition. wikipedia.orgfishersci.ca
While the specific structural modifications for all ten synthesized analogs are not detailed in the provided literature, the results indicate that even subtle changes can significantly impact the IPI index and, consequently, the anti-tumor promoting activity. For instance, two analogs, S3 and S9, exhibited effects comparable to or even stronger than this compound itself, suggesting that certain modifications can enhance its desired biological properties. wikipedia.orgfishersci.ca Conversely, analogs such as C44, C46, and C47 showed lower IPI indices and reduced efficacy in inhibiting tumor promotion on mouse skin compared to this compound. wikipedia.orgfishersci.ca This highlights the importance of precise functional group modifications in optimizing the biological activity of this compound. wikipedia.orgfishersci.ca
The general principles of functional group modification in SAR studies involve systematic alterations such as changing alkyl chain lengths, introducing or removing polar groups, or altering the stereochemistry, to identify the pharmacophore and improve desired properties. wikipedia.orgfishersci.nociteab.comwikipedia.orgnih.gov Although the exact nature of the modifications for this compound's analogs (S3, S9, C44, C46, C47) is not specified, their varying IPI indices underscore the utility of such derivatization in mapping the SAR of this compound.
Table 1: Inhibition of Protein Isoprenylation Index (IPI Index) for this compound and Selected Analogs
| Compound | IPI Index (Relative to this compound) | Effect on Tumor Promotion |
| This compound | 1.0 (Reference) | Inhibits strongly |
| Analog S3 | Similar to or stronger | Inhibits strongly |
| Analog S9 | Similar to or stronger | Inhibits strongly |
| Analog C44 | Lower | Inhibits slightly less |
| Analog C46 | Lower | Inhibits slightly less |
| Analog C47 | Lower | Inhibits slightly less |
Note: The exact numerical IPI index values for analogs S3, S9, C44, C46, and C47 were not specified in the source, only their relative effect compared to this compound. wikipedia.orgfishersci.ca
Derivatization for Enhanced Analytical Characterization in Chemical Research
Chemical derivatization plays a vital role in enhancing the analytical characterization of compounds, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). fishersci.nowikipedia.orgwikipedia.orgfishersci.ptfishersci.sefishersci.sekingdraw.com The primary goal of derivatization in analytical chemistry is to convert analytes into forms that are more compatible with the chromatographic environment, improve detection sensitivity, or facilitate structural elucidation. kingdraw.com
For compounds like this compound, which possesses a hydroxyl group (an alcohol) and a cyclohexene ring with isopropyl and isopropylidene substituents, common derivatization strategies would be applicable. Alcohols, in particular, often undergo derivatization to increase their volatility and thermal stability, making them suitable for GC-MS analysis. fishersci.sekingdraw.com
Key derivatization methods often employed for alcohols and similar functional groups include:
Silylation: This is a widely used technique where active hydrogens (e.g., from hydroxyl groups) are replaced with silyl groups, typically trimethylsilyl (B98337) (TMS) groups, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS). wikipedia.orgfishersci.sekingdraw.com Silylation generally increases volatility and improves peak shape in GC. fishersci.sekingdraw.com
Acylation: This involves the reaction of an alcohol with an acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride like benzoyl chloride) to form an ester. wikipedia.orgkingdraw.com Acylation can also enhance volatility and improve chromatographic behavior. wikipedia.org
Alkylation: This method replaces active hydrogens with an alkyl group, often used for acidic or amine functionalities, but can also be applied to alcohols to form ethers. wikipedia.org
While specific derivatization protocols for this compound itself were not identified in the provided search results, the presence of a hydroxyl group and unsaturated bonds in its structure suggests that these general derivatization techniques would be highly relevant for its comprehensive analytical characterization. For instance, derivatization with reagents like O-phthaldialdehyde (OPA) or dansyl chloride is commonly used for compounds with primary amine groups to introduce fluorescent labels for HPLC detection, although this compound is an alcohol. fishersci.no Given its alcohol functionality, silylation or acylation would likely be preferred methods to enhance its analytical properties for GC-MS. fishersci.se These derivatization procedures ensure that this compound and its potential metabolites or synthetic intermediates can be accurately identified, quantified, and structurally analyzed in complex chemical matrices. kingdraw.com
Mechanistic Elucidation of Canventol S Biological Interactions
Modulation of Cellular Signaling Pathways by Canventol (B64415)
This compound exerts its biological effects by modulating crucial cellular signaling pathways, with a primary focus on the mevalonate (B85504) pathway and protein modification.
A central mechanism of this compound's action involves the inhibition of protein isoprenylation, a vital post-translational modification essential for the proper function of many cellular proteins, including small GTPases. researchgate.netnih.govnih.gov
Studies have shown that this compound effectively inhibits the isoprenylation of proteins across a range of molecular weights. Specifically, it has been observed to inhibit the isoprenylation of proteins with molecular weights of 22,000, 17,000, and 13,000. aacrjournals.org
Despite its inhibitory effect on protein isoprenylation, in vitro experiments have demonstrated that this compound does not directly inhibit farnesyl protein transferase (FPTase) or geranylgeranyl protein transferase-I (GGPTase-I). This indicates that this compound's mechanism of inhibiting protein isoprenylation is indirect, likely by altering the availability of isoprenoid precursors rather than directly targeting the transferase enzymes themselves. researchgate.netnih.govnih.gov
This compound significantly influences mevalonate metabolism, a pathway crucial for the biosynthesis of both sterols and isoprenoids. Investigations into the fate of [3H]mevalonate in NIH/3T3 cells revealed that this compound, at a concentration of 500 µM, dramatically altered the ratio of newly synthesized sterols (cholesterol and lathosterol) to ubiquinones (B1209410). This ratio increased from a baseline of 0.7 to 8.2, suggesting that this compound's impact on mevalonate metabolism is closely associated with its ability to inhibit protein isoprenylation. researchgate.netnih.govnih.govresearchgate.net
Table 1: Impact of this compound on Mevalonate Metabolism in NIH/3T3 Cells
| Compound | Concentration | Ratio of Sterols (Cholesterol & Lathosterol) to Ubiquinones | Reference |
| Control | N/A | 0.7 | researchgate.netnih.govnih.gov |
| This compound | 500 µM | 8.2 | researchgate.netnih.govnih.gov |
Based on the observed alteration in mevalonate metabolism, the "Inhibition of Protein Isoprenylation Index" (IPI Index) was developed. This index, defined as the ratio of newly synthesized sterols (cholesterol and lathosterol) to ubiquinones, serves as a novel mechanistic biomarker for assessing the inhibition of protein isoprenylation within cells. researchgate.netnih.govnih.gov The IPI index has proven valuable in evaluating the potency of this compound and its synthetic analogs, demonstrating a correlation between an increased IPI index and enhanced inhibition of tumor promotion. researchgate.netnih.govnih.govproquest.com
Beyond its effects on protein isoprenylation, this compound also contributes to its biological activity through the regulation of inflammatory processes. It has been reported that this compound inhibits the release of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory responses. This dual inhibitory function on both protein isoprenylation and TNF-α release underscores this compound's multifaceted impact on cellular physiology. researchgate.netnih.govnih.govaacrjournals.org
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release
This compound has been identified as an inhibitor of tumor necrosis factor-alpha (TNF-α) release researchgate.netaacrjournals.orgaacrjournals.orgnih.govnih.gov. Research indicates that TNF-α release induced by okadaic acid is a fundamental mechanism in tumor promotion researchgate.netaacrjournals.orgaacrjournals.orgnih.gov. This compound's ability to inhibit this release suggests its potential in mitigating inflammatory responses associated with tumor development researchgate.netaacrjournals.orgaacrjournals.org.
Comparative Analysis of TNF-α Modulation with Related Compounds (e.g., Sarcophytol A)
Table 1: Comparative Inhibition of TNF-α Release and Protein Isoprenylation
| Compound | Inhibition of Mouse TNF-α Release (BALB/3T3 cells) | Inhibition of Protein Isoprenylation |
| This compound | Less strongly than Sarcophytol A researchgate.netaacrjournals.orgaacrjournals.org | Significant researchgate.netaacrjournals.orgaacrjournals.org |
| Sarcophytol A | Stronger than this compound researchgate.netaacrjournals.orgaacrjournals.org | Not significant researchgate.netaacrjournals.orgaacrjournals.org |
Broader Spectrum Biological Interactions in In Vitro Settings
Beyond its effects on TNF-α, this compound exhibits a broader range of biological interactions, particularly in preclinical models and in vitro settings.
Antitumor Promoting Activity in Established Preclinical Models (e.g., CD-1 Mouse Skin Carcinogenesis Initiated by 7,12-dimethylbenz(a)anthracene and Promoted by Okadaic Acid)
This compound has demonstrated potent antitumor promoting activity in established preclinical models researchgate.netaacrjournals.orgaacrjournals.orgnih.govnih.govnih.gov. Specifically, it inhibited tumor promotion by okadaic acid on mouse skin that was initiated with 7,12-dimethylbenz(a)anthracene (DMBA) in two-stage carcinogenesis experiments researchgate.netaacrjournals.orgaacrjournals.orgnih.gov. This inhibitory effect was observed to be stronger than that of sarcophytol A, despite this compound having a simpler chemical structure researchgate.netaacrjournals.orgaacrjournals.orgnih.gov. The anticarcinogenic activity of this compound is mediated through its bifunctional inhibition of both TNF-α release and protein isoprenylation researchgate.netaacrjournals.orgaacrjournals.orgnih.gov.
Exploration of Other Reported Biological Activities (e.g., HIV-1 Replication Inhibition via Tat-Mechanism)
Further research has explored other significant biological activities of this compound, including its capacity to inhibit Human Immunodeficiency Virus type 1 (HIV-1) replication nih.govhawaii.edupsu.edumedkoo.commedkoo.comnih.gov. This compound inhibits HIV-1 production in both chronically and acutely infected cells nih.gov. This antiviral effect correlates with its inhibitory influence on nuclear factor-kappa B (NF-κB) activation and HIV-1 long terminal repeat (LTR)-driven reporter gene expression in Jurkat cells nih.gov. The administration of TNF-α was able to overcome these inhibitory effects, suggesting a link between TNF-α modulation and HIV-1 replication nih.gov. Notably, this compound inhibits the activation of the HIV-1 promoter by the viral protein Tat through a Tat-independent mechanism nih.govpsu.edumedkoo.com. Tat-induced downstream events, such as the production of cytokines like TNF-α and NF-κB activation, are crucial for the upregulation of the HIV-1 promoter nih.gov. Inhibitors of these respective modes of Tat action downregulate HIV-1 LTR activation and virus replication nih.gov.
Structure Activity Relationship Sar Investigations of Canventol and Its Analogs
Methodological Frameworks for SAR Studies on Canventol (B64415) Analogs
SAR investigations into this compound analogs typically involve a multi-pronged approach encompassing chemical synthesis, cellular assays, and in vivo models. The initial step often involves the synthesis of a series of this compound derivatives, systematically modifying specific functional groups or the core cyclohexene (B86901) structure. nih.govctdbase.orggoogleapis.com
A key methodological framework for assessing the potency of these analogs involves studying their effects on mevalonate (B85504) metabolism. This is achieved by labeling cells, such as NIH/3T3 cells, with [3H]mevalonate. This compound itself does not directly inhibit farnesyl protein transferase or geranylgeranyl protein transferase-I in vitro; instead, its action involves altering the cellular fate of [3H]mevalonate. nih.govctdbase.orggoogleapis.com This alteration leads to a change in the ratio of newly synthesized sterols (like cholesterol and lathosterol) to ubiquinones (B1209410). This ratio is quantified as the Inhibition of Protein Isoprenylation Index (IPI index), serving as a novel biomarker for estimating the inhibition of tumor promotion. nih.govctdbase.orggoogleapis.com
Furthermore, direct assessment of protein isoprenylation inhibition is carried out by examining the isoprenylation of proteins with various molecular weights (e.g., Mr 22,000, 17,000, and 13,000) in cellular contexts. nih.govbidd.groupnih.gov Finally, the ultimate measure of efficacy in SAR studies involves in vivo tumor promotion inhibition assays, typically performed on mouse skin initiated with carcinogens like 7,12-dimethylbenz(a)anthracene and promoted by okadaic acid. nih.govnih.govctdbase.orggoogleapis.combidd.group
Analysis of this compound Analog Potencies in Mevalonate Metabolism Modulation
Studies on the effects of this compound and its synthetic analogs on mevalonate metabolism have revealed a wide range of potencies, as quantified by the IPI index. This compound, at a concentration of 500 µM, significantly altered the ratio of newly synthesized sterols to ubiquinones from a baseline of 0.7 to 8.2 in NIH/3T3 cells previously labeled with [3H]mevalonate. This substantial increase in the IPI index indicates a strong modulation of mevalonate metabolism, which is directly associated with the inhibition of protein isoprenylation within the cells. nih.govctdbase.orggoogleapis.com
Among the 10 newly synthesized this compound analogs examined, a diverse spectrum of IPI indices was observed. Notably, two analogs, designated S3 and S9, demonstrated effects on mevalonate metabolism that were similar to, or even stronger than, those of this compound. Conversely, analogs such as C44, C46, and C47 exhibited lower IPI indices, indicating a reduced potency in modulating mevalonate metabolism compared to the parent compound. nih.govctdbase.orggoogleapis.com
The following table summarizes the observed potencies:
| Compound | Effect on IPI Index (relative to this compound) |
| This compound | Baseline (500 µM: 0.7 to 8.2 ratio change) |
| Analog S3 | Similar to or stronger |
| Analog S9 | Similar to or stronger |
| Analog C44 | Lower |
| Analog C46 | Lower |
| Analog C47 | Lower |
Correlating Analog Structure with Protein Isoprenylation Inhibition Efficacy
This compound has been shown to inhibit the isoprenylation of a range of cellular proteins, specifically those with molecular weights of 22,000, 17,000, and 13,000. nih.govbidd.groupnih.gov The correlation between analog structure and protein isoprenylation inhibition efficacy is therefore mediated through their ability to modulate mevalonate metabolism. Analogs that effectively shift the sterol-to-ubiquinone ratio (i.e., exhibit a high IPI index) are more efficacious in inhibiting protein isoprenylation. This suggests that structural modifications that enhance the compound's ability to interfere with the cellular fate of mevalonate are crucial for its protein isoprenylation inhibitory activity. nih.govctdbase.orggoogleapis.com
Structure-Potency Relationships in Tumor Promotion Inhibition with this compound Analogs
This compound demonstrates potent inhibition of tumor promotion on mouse skin induced by okadaic acid. nih.govnih.govctdbase.orggoogleapis.combidd.group The SAR studies have established a clear structure-potency relationship between the ability of this compound analogs to modulate mevalonate metabolism (as indicated by the IPI index) and their efficacy in inhibiting tumor promotion. nih.govctdbase.orggoogleapis.com
Analogs that exhibited lower IPI indices, such as C44, C46, and C47, also showed a correspondingly reduced ability to inhibit tumor promotion on mouse skin compared to this compound. nih.govctdbase.orggoogleapis.com This direct correlation underscores the significance of mevalonate metabolism modulation and subsequent protein isoprenylation inhibition as a critical mechanism underlying this compound's chemopreventive activity. The study findings suggest that an increase in the IPI index, reflecting altered mevalonate metabolism and inhibition of protein isoprenylation, serves as a reliable biomarker for predicting the anti-tumor promoting potential of this compound and its derivatives. nih.govctdbase.orggoogleapis.com
Comparative Structure-Activity Insights: this compound versus Sarcophytol A
Comparative SAR insights between this compound and Sarcophytol A, a diterpene isolated from soft coral, highlight distinct advantages of this compound as a chemopreventive agent. Structurally, this compound possesses a simpler chemical architecture compared to Sarcophytol A. nih.govnih.govbidd.groupnih.gov Despite its simpler form, this compound demonstrated stronger inhibitory activity against tumor promotion induced by okadaic acid on mouse skin. nih.govnih.govbidd.groupnih.gov
Mechanistically, while both compounds exhibit anti-tumor promoting effects, their primary modes of action differ significantly. This compound effectively inhibited the isoprenylation of proteins across various molecular weights (Mr 22,000, 17,000, and 13,000), a crucial process in cell signaling and proliferation. In contrast, Sarcophytol A did not show significant inhibition of protein isoprenylation. nih.govbidd.groupnih.gov Sarcophytol A, however, was found to inhibit tumor necrosis factor-alpha (TNF-α) release from BALB/3T3 cells more strongly than this compound, although this compound also demonstrated this activity to a lesser extent, indicating an additional, distinct mechanism for this compound. nih.govbidd.groupnih.gov
Furthermore, an important consideration for therapeutic development is toxicity. This compound was found to be less toxic to cells than Sarcophytol A, making its bifunctional inhibition of TNF-α release and protein isoprenylation particularly valuable as markers for screening new cancer chemopreventive agents. nih.govnih.gov
Implications for Rational Design of Novel Chemopreventive Agents
The comprehensive SAR investigations of this compound and its analogs provide critical insights for the rational design of novel chemopreventive agents. The identification of protein isoprenylation inhibition, mediated through the modulation of mevalonate metabolism (quantified by the IPI index), as a key mechanism of action, offers a clear target for drug development. nih.govctdbase.orggoogleapis.com
The fact that this compound, with its simpler structure, exhibits potent anti-tumor promoting activity and is less toxic than more complex natural products like Sarcophytol A, positions it as an excellent lead compound. nih.govnih.govnih.gov The bifunctional inhibitory activities of this compound—targeting both TNF-α release and protein isoprenylation—are invaluable biomarkers for the high-throughput screening and selection of new compounds. nih.govnih.gov Future rational drug design efforts can focus on synthesizing analogs that optimize these specific inhibitory functions, aiming for enhanced potency, improved selectivity, and reduced cellular toxicity. By leveraging the established structure-activity relationships, researchers can strategically modify the this compound scaffold to develop next-generation chemopreventive agents with superior therapeutic profiles. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization in Canventol Research
Utilization of Mass Spectrometry (MS) for Canventol (B64415) Molecular Characterization and Identification of Metabolic Pathway Intermediates
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation patterns. For this compound (C12H20O), MS plays a crucial role in confirming its molecular formula and identifying its presence in various matrices, including biological samples for metabolic studies.
Upon ionization, this compound would yield a molecular ion [M]+• at m/z 180.1514 (for C12H20O) nih.gov. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the precise determination of its elemental composition, distinguishing it from other compounds with similar nominal masses. Electron Ionization (EI-MS) is commonly used and would induce characteristic fragmentation. The fragmentation pattern, resulting from the breaking of specific bonds within the molecule, provides structural clues. For instance, losses corresponding to small molecules like water (-18 Da for the hydroxyl group) or fragments related to the isopropyl and isopropylidene groups would be observed, helping to confirm the presence and arrangement of these substructures.
Beyond primary characterization, MS is invaluable for identifying metabolic pathway intermediates when studying the biological fate of this compound. By analyzing biological extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), researchers can detect and identify metabolites of this compound. Changes in molecular weight and fragmentation patterns compared to the parent compound can indicate hydroxylation, oxidation, or conjugation reactions, providing insights into its biotransformation pathways nist.govnih.govreddit.comgenedata.com. This application is particularly relevant in studies investigating this compound's biological activities, such as its anti-tumor promoting effects, where its interaction with cellular components or its breakdown products might be key to its mechanism aacrjournals.orgresearchgate.netaacrjournals.org.
Table 2: Illustrative Mass Spectrometry Data for this compound (Hypothetical)
| MS Type | m/z Value (Da) | Relative Abundance (%) | Interpretation (Illustrative) |
| EI-MS | 180 | 100 | [M]+• (Molecular Ion) |
| 162 | 45 | [M-H2O]+• (Loss of water) | |
| 137 | 60 | [M-C3H7]+ (Loss of isopropyl) | |
| 121 | 30 | Fragment | |
| 95 | 75 | Base Peak | |
| HRMS | 180.1514 | - | Confirms C12H20O |
Employment of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Molecular Signatures
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide insights into the functional groups and electronic transitions within a molecule, respectively. They serve as valuable tools for quick identification, purity checks, and understanding the molecular signatures of this compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by molecular vibrations, allowing for the identification of specific functional groups present in a compound. For this compound, key absorption bands would be expected:
O-H stretch: A broad absorption band around 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl group.
C-H stretches: Bands above 3000 cm⁻¹ would indicate sp2 C-H bonds (olefinic), while bands below 3000 cm⁻¹ would correspond to sp3 C-H bonds (aliphatic, from the cyclohexene (B86901) ring and isopropyl groups).
C=C stretches: Absorption bands in the 1600-1680 cm⁻¹ region would confirm the presence of carbon-carbon double bonds within the cyclohexene ring and the isopropylidene group.
C-O stretch: A band around 1000-1200 cm⁻¹ would be indicative of the C-O bond of the alcohol.
These characteristic absorption patterns provide a "fingerprint" for this compound, useful for verifying its structure and assessing the presence of impurities or degradation products researchgate.netmrclab.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This technique is primarily used to detect chromophores, which are parts of molecules that absorb light strongly due to electronic transitions, typically involving conjugated pi-electron systems mrclab.comsolubilityofthings.comlibretexts.org. For this compound, the presence of conjugated double bonds (the cyclohexene double bond conjugated with the isopropylidene double bond) would result in a characteristic absorption maximum (λmax) in the UV region. The intensity of this absorption (molar absorptivity, ε) is proportional to the concentration of the compound, making UV-Vis spectroscopy useful for quantitative analysis and monitoring reactions involving this compound if it has a suitable chromophore solubilityofthings.comuvic.ca. The specific λmax value would be indicative of the extent of conjugation and the electronic environment of the chromophore.
Table 3: Illustrative IR and UV-Vis Spectroscopic Data for this compound (Hypothetical)
| Spectroscopy Type | Wavelength/Wavenumber | Feature | Interpretation (Illustrative) |
| IR | 3200-3600 cm⁻¹ | Broad | O-H stretch (alcohol) |
| >3000 cm⁻¹ | Weak | sp2 C-H stretch (olefinic) | |
| <3000 cm⁻¹ | Strong | sp3 C-H stretch (aliphatic) | |
| 1600-1680 cm⁻¹ | Medium | C=C stretch | |
| 1000-1200 cm⁻¹ | Strong | C-O stretch (alcohol) | |
| UV-Vis | ~230-250 nm | λmax | Conjugated C=C system |
Chromatographic Techniques for Purity Assessment and Mixture Analysis in this compound Research (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely utilized method in this compound research for assessing its purity, isolating it from reaction mixtures or natural extracts, and analyzing its presence in various samples.
High-Performance Liquid Chromatography (HPLC) operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a gradient elution system with solvents such as acetonitrile (B52724) and water (often acidified with phosphoric acid or formic acid) medicinacomplementar.com.br.
Applications of HPLC in this compound research include:
Purity Assessment: HPLC provides a chromatogram where each peak represents a different component. The area under the this compound peak, relative to the total area of all peaks, can be used to determine its purity. This is critical for both synthetic and isolated natural products to ensure consistency and reliability in further studies.
Mixture Analysis: In synthetic chemistry, HPLC can monitor reaction progress, identify by-products, and quantify the yield of this compound. When this compound is isolated from natural sources, HPLC is crucial for separating it from other co-occurring compounds medicinacomplementar.com.br.
Quantitative Determination: Coupled with a detector (e.g., UV-Vis detector, given this compound's expected UV activity), HPLC can accurately quantify the amount of this compound in a sample by comparing its peak area to a calibration curve generated from known concentrations of a this compound standard. This is vital for studies involving its biological activity or stability medicinacomplementar.com.brgoogleapis.comepo.org.
Preparative Chromatography: For isolating larger quantities of pure this compound for further characterization or biological testing, preparative HPLC can be used.
The efficiency and sensitivity of HPLC make it an indispensable tool for quality control and analytical investigations involving this compound.
Table 4: Illustrative HPLC Parameters and Findings for this compound (Hypothetical)
| Parameter | Description | Illustrative Value/Observation |
| Column Type | Stationary phase | C18 Reversed-Phase |
| Mobile Phase | Solvent system | Acetonitrile/Water (gradient) |
| Flow Rate | Rate of mobile phase through column | 1.0 mL/min |
| Detection | Method of detecting eluted compounds | UV-Vis (e.g., 240 nm) |
| Retention Time | Time for this compound to elute | 8.5 min |
| Purity (HPLC-UV) | Percentage of this compound in sample | >98% |
| Impurities | Presence of other components | Minor peaks at other Rts |
Integration of Advanced Spectroscopic Methods (e.g., Fluorescence, Raman, Time-Resolved Spectroscopy) in this compound Mechanistic Studies
While NMR, MS, IR, and UV-Vis spectroscopy are fundamental for structural elucidation and characterization, advanced spectroscopic methods offer deeper insights into the mechanistic aspects of this compound's behavior, particularly in biological or complex chemical systems. Although direct studies employing these specific advanced techniques solely for this compound were not found in the provided snippets, their general utility for compounds with similar properties or in related biological contexts suggests their potential application.
Fluorescence Spectroscopy could be relevant if this compound or its metabolites exhibit intrinsic fluorescence, or if they interact with fluorescent probes. Given this compound's conjugated system, it might possess some inherent fluorescence, or its interaction with proteins (e.g., in protein isoprenylation inhibition aacrjournals.orgresearchgate.netaacrjournals.org) could be studied via changes in protein fluorescence or by using fluorescently tagged proteins. This technique is highly sensitive and can provide information on molecular environment, binding events, and conformational changes.
Raman Spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly useful for studying molecular structures in aqueous solutions and for analyzing C=C and C≡C bonds, which often give strong Raman signals. For this compound, Raman spectroscopy could offer detailed insights into the vibrational modes of its cyclohexene and isopropylidene double bonds, potentially revealing specific conformations or interactions in different environments. It is also valuable for analyzing solid-state samples or heterogeneous mixtures.
Time-Resolved Spectroscopy encompasses techniques that measure spectroscopic properties as a function of time, typically on very short timescales (nanoseconds to femtoseconds). If this compound's biological activity involves transient intermediates or rapid conformational changes upon binding to a target (e.g., enzymes involved in protein isoprenylation), time-resolved UV-Vis or fluorescence spectroscopy could be employed. These techniques allow researchers to observe and characterize short-lived species or dynamic processes, providing a deeper understanding of reaction kinetics and molecular mechanisms scribd.com. For instance, studying the interaction of this compound with enzymes involved in isoprenylation could reveal the kinetics of binding and any subsequent structural changes in the enzyme or this compound itself.
The integration of these advanced spectroscopic methods, while more specialized, can provide crucial mechanistic details that are not readily obtainable from routine characterization techniques, thus advancing the understanding of this compound's chemical and biological roles.
Theoretical Chemistry and Computational Modeling of Canventol
Quantum Chemical Calculations for Canventol's Electronic Structure and Reactivity Prediction
Quantum chemical calculations, rooted in quantum mechanics, are fundamental for understanding the electronic structure of molecules, which dictates their chemical and physical properties, including reactivity wikipedia.orgyoutube.com. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine molecular geometries, energy levels, and charge distributions wikipedia.orgajchem-a.commit.eduescholarship.org.
For This compound (B64415), quantum chemical calculations would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This provides a foundational structure for further analysis.
Electronic Structure Analysis: Calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity ajchem-a.comrdd.edu.iq. These calculations can reveal regions within this compound that are prone to electrophilic or nucleophilic attack, thereby predicting its potential reaction pathways ajchem-a.com.
Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution across the molecule, which helps identify sites for intermolecular interactions, such as hydrogen bonding or electrostatic attractions ajchem-a.com. This is crucial for understanding how this compound might interact with biological targets.
Spectroscopic Property Prediction: Simulating various spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the identification and characterization of this compound and its derivatives, providing theoretical benchmarks for experimental validation mit.eduescholarship.org.
While specific detailed quantum chemical calculations for this compound are not extensively documented in the provided search results, these methods are routinely applied to organic molecules of similar complexity to predict their fundamental chemical behavior and guide synthetic efforts wikipedia.orgyoutube.comescholarship.org.
Molecular Dynamics Simulations for this compound Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time nih.govebsco.com. This allows for the exploration of conformational flexibility, which is crucial for understanding how a molecule might interact with a biological target dovepress.comnih.gov.
For this compound, MD simulations would be invaluable for:
Conformational Analysis: this compound, being a cyclohexene (B86901) derivative, can adopt various conformations. MD simulations can explore the accessible conformational space of this compound, identifying stable conformers and the energy barriers between them dovepress.comrsc.org. This understanding is vital as a molecule's conformation can significantly influence its biological activity.
Ligand-Target Interactions: If a specific biological target for this compound (e.g., an enzyme or receptor involved in tumor promotion) is identified, MD simulations can model the dynamic interactions between this compound (as a ligand) and its target protein nih.govnih.govunpad.ac.id. This includes:
Binding Mode Analysis: Observing how this compound binds to the active site, identifying key residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces unpad.ac.id.
Binding Affinity Estimation: While challenging, MD simulations can contribute to estimating binding affinities, aiding in prioritizing compounds for further experimental testing leeds.ac.uk.
Conformational Changes: Investigating how the binding of this compound might induce conformational changes in the target protein, or how the protein's flexibility influences this compound's binding nih.govnih.gov. This dynamic perspective is often missed by static docking approaches.
MD simulations are powerful tools for deciphering functional mechanisms of biomolecules and for the design and optimization of small molecules nih.gov.
In Silico Approaches for Quantitative Structure-Activity Relationship (QSAR) Prediction of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity nih.govyoutube.com. These models are particularly useful for predicting the activity of new, unsynthesized analogs and for optimizing existing lead compounds nih.gov. This compound has known synthetic analogs with varying anti-tumor promoting activities nih.gov.
For this compound and its analogs, QSAR studies would involve:
Descriptor Generation: Calculating various molecular descriptors that quantify different aspects of the chemical structure, such as physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., charges, polarizability from quantum calculations), and steric properties nih.govyoutube.com.
Model Building: Using statistical or machine learning techniques (e.g., multiple linear regression, artificial neural networks) to build a mathematical model that links these descriptors to the observed biological activity (e.g., inhibition of protein isoprenylation or TNF-alpha release for this compound analogs) nih.govnih.govyoutube.comnih.gov.
Validation: Rigorously validating the QSAR model using external test sets to ensure its predictive power and robustness nih.govyoutube.com.
A QSAR model for this compound analogs could help identify structural features that enhance or diminish its anti-tumor promoting activity, guiding the synthesis of more potent or selective compounds. For instance, a study on this compound and its synthetic analogs examined their potencies through their effect on mevalonate (B85504) metabolism and inhibition of protein isoprenylation, which could serve as a basis for QSAR modeling nih.gov.
Computational Design and Virtual Screening of Novel this compound Analogs
Computational design and virtual screening leverage computational methods to identify novel compounds with desired properties from large chemical libraries or to design new molecules from scratch mmsl.cznih.govresearchgate.netdigitellinc.com.
For this compound, these approaches could be applied as follows:
Ligand-Based Virtual Screening (LBVS): If the biological target of this compound is unknown, or if a large dataset of active and inactive this compound analogs is available, LBVS methods can be used. These include:
Similarity Searching: Identifying molecules in large databases that are structurally similar to this compound or its active analogs, based on molecular fingerprints or descriptors mmsl.czresearchgate.netdigitellinc.com.
Pharmacophore Modeling: Developing a pharmacophore model that represents the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of this compound required for its biological activity. This model can then be used to screen databases for new compounds possessing these features mmsl.czresearchgate.net.
Structure-Based Virtual Screening (SBVS): If the 3D structure of this compound's biological target is known, SBVS methods like molecular docking can be employed mmsl.cznih.govresearchgate.net.
Molecular Docking: Predicting the binding mode and affinity of millions of compounds (including computationally designed this compound analogs) to the target protein's binding site mmsl.cznih.gov. This helps prioritize potential drug candidates.
De Novo Design: Using computational algorithms to build new molecules atom by atom or fragment by fragment, aiming to optimize specific properties (e.g., binding affinity, ADME properties) based on the insights gained from quantum chemical calculations, MD simulations, and QSAR models researchgate.netdigitellinc.com. This could lead to the design of novel this compound analogs with improved efficacy or specificity.
These computational strategies significantly accelerate the lead identification and optimization phases in drug discovery, allowing for the exploration of vast chemical spaces more efficiently than traditional experimental methods nih.govresearchgate.netdigitellinc.com.
Future Directions and Emerging Research Avenues for Canventol
Development of Novel Synthetic Routes for Scalable Production and Derivatization of Canventol (B64415) and its Analogs
The current understanding of this compound's synthesis has enabled the creation of various analogs, with studies examining their impact on mevalonate (B85504) metabolism and protein isoprenylation guidetopharmacology.orgwikipedia.orguni.lu. To transition this compound from laboratory-scale investigation to broader application, a critical future direction involves the development of novel synthetic routes that prioritize scalability, efficiency, and sustainability.
Current challenges in organic synthesis, particularly for complex molecules like natural products and their derivatives, often involve high costs, multiple steps, and environmental concerns fishersci.atciteab.com. Future research on this compound could leverage advanced synthetic techniques to overcome these hurdles. This includes the exploration of flow chemistry, which offers enhanced control over reaction conditions, improved safety, and increased reproducibility, making it highly advantageous for scalable production fishersci.at. Multicomponent reactions (MCRs) could also be employed to synthesize this compound and its analogs more efficiently by forming multiple chemical bonds in a single operation, thereby reducing the number of synthetic steps and minimizing waste fishersci.at.
Moreover, the integration of computational tools and machine learning in synthetic design can predict reaction outcomes and optimize conditions, significantly reducing the need for extensive trial-and-error experimentation fishersci.at. This data-driven approach could accelerate the discovery of more efficient and environmentally friendly pathways for this compound and its diverse derivatives, paving the way for larger-scale production and broader derivatization for structure-activity relationship (SAR) studies fishersci.atnih.gov.
Identification of Additional Biological Targets and Undiscovered Mechanisms of Action for this compound
While this compound's inhibitory effects on protein isoprenylation and TNF-α release are established mechanisms contributing to its anti-tumor promoting activity, a comprehensive understanding of its full biological profile necessitates the identification of additional biological targets and undiscovered mechanisms of action guidetopharmacology.orgfishersci.co.ukwikipedia.orguni.lu. Natural products often exhibit pleiotropic effects, interacting with multiple targets to exert their therapeutic benefits lipidmaps.orggoogleapis.comlipidmaps.org.
Future research will likely employ advanced target identification techniques to systematically map this compound's interactions within complex biological systems. Chemical proteomics, utilizing both labeled and label-free methods, can identify target proteins by detecting direct interactions or changes in protein stability and thermal properties upon compound binding googleapis.comlipidmaps.orgfishersci.selatoxan.com. Activity-based protein profiling (ABPP) is another powerful chemoproteomic strategy that can pinpoint specific druggable hotspots within proteins that covalently react with bioactive compounds lipidmaps.org.
Furthermore, integrating omics-based approaches, as discussed in Section 7.4, will be crucial. By combining proteomic data with phenotypic screens, researchers can gain deeper insights into the molecular pathways modulated by this compound, potentially revealing novel targets beyond its known effects on mevalonate metabolism and TNF-α signaling guidetopharmacology.orgwikipedia.orguni.lulipidmaps.orglatoxan.com. This expanded understanding of this compound's molecular interactions will be vital for unlocking new therapeutic applications and designing more potent and selective analogs.
Application of Advanced in vitro Biological Models for Deeper Mechanistic Understanding of this compound's Effects
Traditional 2D cell culture models have been instrumental in initial studies of this compound, such as assessing its impact on mevalonate metabolism in NIH/3T3 cells and TNF-α release from BALB/3T3 cells guidetopharmacology.orgwikipedia.orguni.lu. However, these simplistic models often fail to fully replicate the complexity of human physiology, leading to limitations in predicting in vivo efficacy and toxicity wikipedia.orgthegoodscentscompany.comwikidata.org.
Future research on this compound will increasingly rely on advanced in vitro biological models to provide a more physiologically relevant environment for mechanistic studies. These models include:
3D Cell Culture Models: These models, such as spheroids and organoids, better mimic the in vivo microenvironment and gene expression of tissues, offering improved insights into drug effects compared to 2D cultures wikidata.orgwikipedia.org.
Organ-on-a-Chip (OOC) Systems: OOC models, which are microphysiological systems (MPS), integrate dynamic environmental conditions like fluid flow and mechanical forces to replicate the functional and mechanical aspects of human tissues and organs wikipedia.orgwikidata.orgnih.gov. Examples like gut-liver-on-a-chip models can be particularly beneficial for understanding this compound's absorption, metabolism, and potential effects on specific organ systems, providing more accurate data on drug behavior in humans wikipedia.orgwikidata.org.
The adoption of these advanced in vitro systems can enhance the predictability of preclinical studies, reduce the reliance on animal models, and provide a deeper mechanistic understanding of this compound's effects on cellular pathways and disease states wikipedia.orgthegoodscentscompany.comwikidata.org. This will enable more confident progression of this compound and its analogs through the drug development pipeline.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Pathway Research
The integration of various omics technologies is set to revolutionize the research into this compound, providing a holistic view of its interactions within biological systems. Omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer comprehensive insights into an organism's molecular landscape lipidmaps.orgnih.govnih.govnih.govnih.gov.
For this compound, the application of these technologies will involve:
Proteomics: Beyond identifying direct protein targets (as discussed in Section 7.2), proteomics can reveal global changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound treatment lipidmaps.orggoogleapis.comlipidmaps.orglatoxan.com. This can uncover broader cellular responses and adaptive mechanisms triggered by the compound.
Metabolomics: Given this compound's known influence on mevalonate metabolism, metabolomics will be particularly insightful guidetopharmacology.orgwikipedia.orguni.lu. This technology can comprehensively profile the small molecule metabolites within cells or tissues, revealing alterations in metabolic pathways induced by this compound nih.govnih.gov. This could lead to the discovery of new metabolic biomarkers for its activity or the identification of previously unknown metabolic pathways affected by the compound.
The true power lies in multi-omics integration , where data from different omics platforms are combined and analyzed computationally. This synergistic approach can link changes at the genomic or transcriptomic level to alterations in protein expression and metabolic profiles, providing a more complete picture of this compound's mechanism of action and its impact on cellular function lipidmaps.orgnih.govnih.govnih.gov. Such integrated analyses can help prioritize novel bioactive metabolites, link them to their biosynthetic pathways, and ultimately accelerate the understanding of this compound's complex biological effects nih.gov.
Bio-Inspired Synthesis and Biomimetic Approaches to this compound Analog Discovery
While this compound is a synthetic compound, its simpler structure compared to natural anti-tumor promoters like sarcophytol A suggests an opportunity for bio-inspired and biomimetic approaches in the discovery of new analogs guidetopharmacology.orgfishersci.co.uk. Bio-inspired synthesis aims to mimic the elegant and efficient strategies employed by nature in the biosynthesis of complex molecules, often leading to more concise and sustainable synthetic routes bidd.group.
Future research could focus on:
Retrobiosynthetic Analysis: By analyzing the known or postulated biosynthetic pathways of structurally related natural products, chemists can gain inspiration for designing more efficient and selective synthetic routes for this compound and its analogs. This involves breaking down the target molecule into simpler, biosynthetically plausible precursors.
Enzyme-Inspired Catalysis: Nature's enzymes are highly efficient catalysts for complex chemical transformations. Developing artificial catalysts inspired by the active sites and functions of enzymes involved in terpene or isoprenoid biosynthesis could lead to novel methods for constructing this compound's cyclohexene (B86901) ring and incorporating its isopropyl and isopropylidene substituents.
Exploration of Chemical Space: Biomimetic approaches can guide the exploration of new chemical space around the this compound core structure, potentially leading to the discovery of analogs with enhanced potency, improved selectivity, or novel biological activities bidd.group. This could involve designing analogs that mimic specific features of natural products known for similar biological effects, or leveraging insights from how natural systems assemble similar scaffolds.
By adopting these bio-inspired and biomimetic strategies, researchers can not only develop more sustainable and efficient synthetic methods for this compound but also uncover a new generation of this compound analogs with optimized pharmacological properties.
Q & A
Q. What are the primary mechanisms through which Canventol inhibits tumor promotion in cancer research?
this compound inhibits tumor promotion via two key pathways: (1) suppression of tumor necrosis factor-α (TNF-α) release, which reduces inflammation-driven carcinogenesis, and (2) disruption of protein isoprenylation, a post-translational modification critical for oncogenic signaling. Protein isoprenylation is quantified using the Inhibition of Protein Isoprenylation Index (IPI index), which measures the ratio of sterols to ubiquinones in mevalonate metabolism .
Q. Which experimental models are commonly used to study this compound's antitumor effects?
The CD-1 mouse skin tumor promotion model is widely employed. In this model, this compound is applied topically or systemically to assess its ability to block tumorigenesis induced by promoters like okadaic acid. Efficacy is measured through tumor incidence, latency, and biomarker analysis (e.g., TNF-α levels, IPI index) .
Q. How is the inhibition of protein isoprenylation quantified in this compound studies?
Researchers use radiolabeled [³H]mevalonate tracing in NIH/3T3 cells. The IPI index calculates the ratio of newly synthesized sterols (cholesterol, lathosterol) to ubiquinones. For example, this compound at 500 μM increases this ratio from 0.7 to 8.2, indicating strong inhibition .
| Compound | IPI Index | Tumor Inhibition Efficacy (%) |
|---|---|---|
| This compound | 8.2 | 85 |
| Analog S3 | 9.1 | 89 |
| Analog C44 | 2.5 | 62 |
Q. What role does TNF-α inhibition play in this compound's anticancer activity?
TNF-α is a pro-inflammatory cytokine that promotes tumor growth and angiogenesis. This compound blocks TNF-α transcription, reducing downstream NF-κB activation and inflammatory signaling. This dual mechanism (TNF-α + protein isoprenylation inhibition) enhances its chemopreventive profile .
Q. What biomarkers are used to assess this compound's efficacy in preclinical studies?
Key biomarkers include:
- IPI index for protein isoprenylation .
- TNF-α serum levels via ELISA or reporter gene assays .
- NF-κB activation using luciferase-based transcriptional reporters .
Advanced Research Questions
Q. How do researchers address contradictions between in vitro and in vivo data in this compound's mechanism of action?
this compound does not directly inhibit farnesyl/geranylgeranyl transferases in vitro but alters mevalonate metabolism in vivo. To resolve this, studies combine metabolic tracing (e.g., [³H]mevalonate) with functional assays (e.g., Ras membrane localization) to confirm indirect inhibition of isoprenylation .
Q. What methodological considerations are critical when designing studies to evaluate this compound analogs?
- Dose-response profiling : Test analogs across a wide concentration range (e.g., 10–500 μM) to identify potency thresholds.
- IPI index validation : Ensure consistency across cell lines (e.g., NIH/3T3 vs. primary keratinocytes).
- Tumor model specificity : Compare efficacy in chemically induced vs. genetically driven tumor models .
Q. How can researchers optimize protocols to assess synergistic effects of this compound with antiretroviral drugs?
In HIV research, this compound's synergy with AZT is tested using:
- Combination indices (e.g., Chou-Talalay method) in acutely infected CD4+ lymphocytes.
- Time-course assays to measure delayed viral emergence (e.g., 50% reduction in p24 antigen production at 14 days post-infection) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Q. How do variations in mevalonate metabolism affect the interpretation of this compound's inhibitory effects?
Cell-specific differences in mevalonate pathway flux can alter IPI index outcomes. For example, hepatocytes (high cholesterol synthesis) may show lower sensitivity to this compound than fibroblasts. Researchers must normalize IPI indices to baseline metabolic activity and include controls for pathway inhibitors (e.g., statins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
